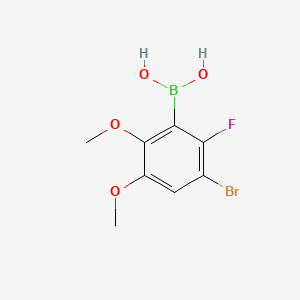
potassium 5-bromo-1H-indole-1-carbodithioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium 5-bromo-1H-indole-1-carbodithioate is an organic compound known for its role as a photocatalyst. It is used to activate alkyl electrophiles via a nucleophilic substitution pathway (SN2). This compound is characterized by its molecular formula C9H5BrKNS2 and a molecular weight of 310.28 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of potassium 5-bromo-1H-indole-1-carbodithioate typically involves the reaction of 5-bromo-1H-indole with carbon disulfide and potassium hydroxide. The reaction is carried out in an appropriate solvent, such as ethanol, under reflux conditions. The product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Potassium 5-bromo-1H-indole-1-carbodithioate undergoes various chemical reactions, including:
Nucleophilic Substitution (SN2): This compound is known to activate alkyl electrophiles via an SN2 pathway.
Photocatalysis: It acts as a photocatalyst in photochemical reactions, generating radicals from alkyl electrophiles.
Common Reagents and Conditions
Conditions: Reactions are typically carried out under reflux conditions in solvents such as ethanol.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in nucleophilic substitution reactions, the product is typically an alkylated indole derivative .
Applications De Recherche Scientifique
Potassium 5-bromo-1H-indole-1-carbodithioate has several scientific research applications, including:
Mécanisme D'action
The mechanism by which potassium 5-bromo-1H-indole-1-carbodithioate exerts its effects involves the activation of alkyl electrophiles via an SN2 pathway. The compound acts as a nucleophilic catalyst, facilitating the substitution of the leaving group with a nucleophile. This process generates radicals, which can then participate in further chemical reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Potassium ethyl xanthogenate: Another compound used in photocatalysis and radical generation.
Cyanomethyl (3,5-dimethyl-1H-pyrazole)-carbodithioate: Similar in its use as a photocatalyst.
Cyanomethyl methyl (phenyl)carbamodithioate: Also used in photocatalytic reactions.
Uniqueness
Potassium 5-bromo-1H-indole-1-carbodithioate is unique due to its specific structure, which allows it to activate alkyl electrophiles efficiently. Its ability to generate radicals under photochemical conditions makes it particularly valuable in organic synthesis and industrial applications .
Propriétés
Formule moléculaire |
C9H5BrKNS2 |
|---|---|
Poids moléculaire |
310.3 g/mol |
Nom IUPAC |
potassium;5-bromoindole-1-carbodithioate |
InChI |
InChI=1S/C9H6BrNS2.K/c10-7-1-2-8-6(5-7)3-4-11(8)9(12)13;/h1-5H,(H,12,13);/q;+1/p-1 |
Clé InChI |
XNBQTAHYWUHBLW-UHFFFAOYSA-M |
SMILES canonique |
C1=CC2=C(C=CN2C(=S)[S-])C=C1Br.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Tert-Butyl 2-(5-(Ethoxycarbonyl)Imidazo[1,2-A]Pyridin-2-Yl)Morpholine-4-Carboxylate](/img/structure/B14031640.png)
![3-[[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-4-methyloxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B14031651.png)
![4-Bromo-2-fluoro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B14031658.png)







